LogP Differential: 1-(4-Bromophenyl)nonan-1-one vs. 1-(4-Bromophenyl)hexan-1-one
The target compound exhibits a substantially higher calculated logP (5.38) compared to its six-carbon chain analog, 1-(4-bromophenyl)hexan-1-one (logP 4.21), reflecting a >1 log unit increase in lipophilicity [1]. This quantifiable difference directly translates to altered solubility, membrane permeability, and potential for bioaccumulation.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 5.38 |
| Comparator Or Baseline | 1-(4-Bromophenyl)hexan-1-one (logP 4.21) |
| Quantified Difference | ΔlogP = +1.17 (27.8% increase) |
| Conditions | Calculated logP (clogP) from computational modeling |
Why This Matters
A logP >5 indicates strong hydrophobic character, making the compound more suitable for studies requiring high lipid solubility or for partitioning into non-polar environments compared to shorter-chain analogs.
- [1] MolBase. (2025). 1-(4-bromophenyl)nonan-1-one: LogP 5.3824. Chemical Database. Retrieved from https://qiye.molbase.cn/126334-26-7.html View Source
